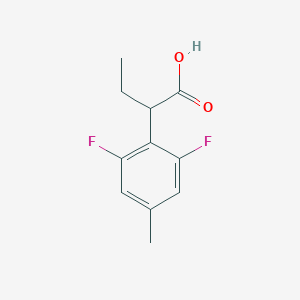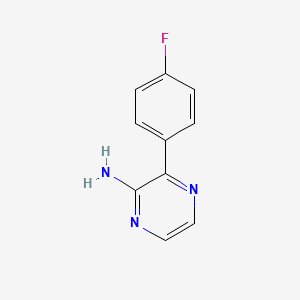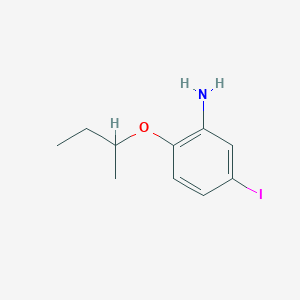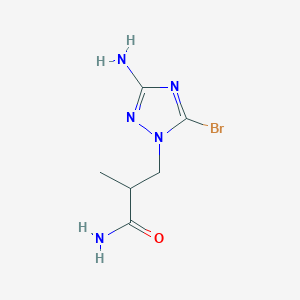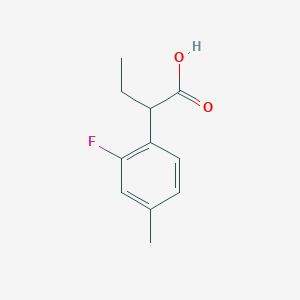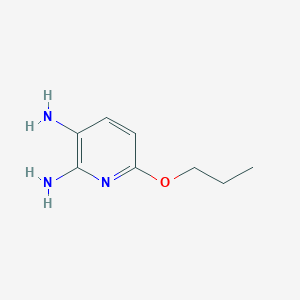
6-Propoxypyridine-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Propoxypyridine-2,3-diamine is an organic compound with the molecular formula C8H13N3O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxypyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with propyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino groups on the pyridine ring react with the propyl halide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
6-Propoxypyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups on the pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
6-Propoxypyridine-2,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Propoxypyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.
相似化合物的比较
Similar Compounds
2,3-Diaminopyridine: A precursor in the synthesis of 6-Propoxypyridine-2,3-diamine.
6-Methoxypyridine-2,3-diamine: A structurally similar compound with a methoxy group instead of a propoxy group.
6-Chloropyridine-2,3-diamine: Another derivative with a chlorine substituent.
Uniqueness
This compound is unique due to its propoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
6-propoxypyridine-2,3-diamine |
InChI |
InChI=1S/C8H13N3O/c1-2-5-12-7-4-3-6(9)8(10)11-7/h3-4H,2,5,9H2,1H3,(H2,10,11) |
InChI 键 |
BLQUZFFTURRMNK-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=NC(=C(C=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)
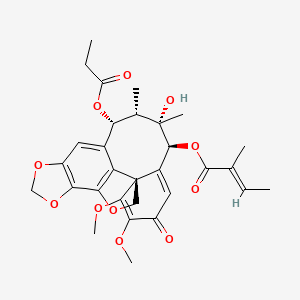


![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)
